4-{[(carbamoylamino)imino]methyl}benzoic acid
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Overview
Description
4-{[(carbamoylamino)imino]methyl}benzoic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol It is known for its unique structure, which includes a benzoic acid moiety substituted with a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(carbamoylamino)imino]methyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with a suitable carbamoylamino reagent under controlled conditions. One common method involves the use of hydrazine derivatives to introduce the carbamoylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[(carbamoylamino)imino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted benzoic acids.
Scientific Research Applications
4-{[(carbamoylamino)imino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 4-{[(carbamoylamino)imino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-aminobenzoic acid: An aromatic amine with applications in the synthesis of dyes and pharmaceuticals.
4-formylbenzoic acid: A precursor in the synthesis of various organic compounds.
Uniqueness
4-{[(carbamoylamino)imino]methyl}benzoic acid is unique due to the presence of both a carbamoylamino group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
387846-35-7 |
---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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